molecular formula C8H10N2O2 B15248475 (R)-6-(1-Aminoethyl)nicotinicacid

(R)-6-(1-Aminoethyl)nicotinicacid

Cat. No.: B15248475
M. Wt: 166.18 g/mol
InChI Key: KHHMEPIHVFTLPS-RXMQYKEDSA-N
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Description

®-6-(1-Aminoethyl)nicotinic acid is a chiral compound that belongs to the class of nicotinic acid derivatives. This compound is characterized by the presence of an aminoethyl group attached to the sixth position of the nicotinic acid ring. The ®-configuration indicates the specific spatial arrangement of the aminoethyl group, which can have significant implications for its biological activity and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-6-(1-Aminoethyl)nicotinic acid typically involves the following steps:

    Starting Material: The synthesis begins with nicotinic acid as the starting material.

    Formation of Intermediate: The nicotinic acid undergoes a series of reactions to introduce the aminoethyl group at the sixth position. This can be achieved through various methods, including reductive amination or nucleophilic substitution.

    Chiral Resolution: The resulting mixture of enantiomers is then subjected to chiral resolution techniques to isolate the ®-enantiomer. This can be done using chiral chromatography or enzymatic resolution.

Industrial Production Methods

In industrial settings, the production of ®-6-(1-Aminoethyl)nicotinic acid may involve more scalable and cost-effective methods. These can include:

    Catalytic Hydrogenation: Using heterogeneous catalysts to selectively hydrogenate intermediates.

    Biocatalysis: Employing enzymes to achieve high enantioselectivity in the synthesis process.

    Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

®-6-(1-Aminoethyl)nicotinic acid can undergo various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding imines or oximes.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like acyl chlorides or anhydrides can be used for amide formation.

Major Products

The major products formed from these reactions include:

    Oxidation: Imines, oximes.

    Reduction: Alcohols, aldehydes.

    Substitution: Amides, esters.

Scientific Research Applications

®-6-(1-Aminoethyl)nicotinic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ®-6-(1-Aminoethyl)nicotinic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It can bind to nicotinic acid receptors or enzymes involved in metabolic pathways.

    Pathways Involved: It may influence pathways related to inflammation, oxidative stress, and neurotransmission.

Comparison with Similar Compounds

Similar Compounds

    ®-6-(1-Aminoethyl)phosphonic acid: Similar structure but with a phosphonic acid group instead of a carboxylic acid group.

    ®-3-(1-Aminoethyl)benzoic acid: Similar structure but with the aminoethyl group attached to a benzoic acid ring.

Uniqueness

®-6-(1-Aminoethyl)nicotinic acid is unique due to its specific spatial arrangement and the presence of the nicotinic acid ring, which can confer distinct biological activities and interactions compared to other similar compounds.

Properties

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

6-[(1R)-1-aminoethyl]pyridine-3-carboxylic acid

InChI

InChI=1S/C8H10N2O2/c1-5(9)7-3-2-6(4-10-7)8(11)12/h2-5H,9H2,1H3,(H,11,12)/t5-/m1/s1

InChI Key

KHHMEPIHVFTLPS-RXMQYKEDSA-N

Isomeric SMILES

C[C@H](C1=NC=C(C=C1)C(=O)O)N

Canonical SMILES

CC(C1=NC=C(C=C1)C(=O)O)N

Origin of Product

United States

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